Cas no 2172175-76-5 (1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole)

1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole
- 2172175-76-5
- EN300-1456658
-
- インチ: 1S/C14H9IN2O4S/c15-11-9-16(22(20,21)10-5-2-1-3-6-10)12-7-4-8-13(14(11)12)17(18)19/h1-9H
- InChIKey: NYEDUNRIESRFGJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(N1C=C(C2=C(C=CC=C21)N(=O)=O)I)(=O)=O
計算された属性
- せいみつぶんしりょう: 427.93278g/mol
- どういたいしつりょう: 427.93278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 93.3Ų
1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456658-2.5g |
2172175-76-5 | 2.5g |
$2127.0 | 2023-06-06 | |||
Enamine | EN300-1456658-2500mg |
2172175-76-5 | 2500mg |
$2127.0 | 2023-09-29 | |||
Enamine | EN300-1456658-50mg |
2172175-76-5 | 50mg |
$912.0 | 2023-09-29 | |||
Enamine | EN300-1456658-0.25g |
2172175-76-5 | 0.25g |
$999.0 | 2023-06-06 | |||
Enamine | EN300-1456658-5.0g |
2172175-76-5 | 5g |
$3147.0 | 2023-06-06 | |||
Enamine | EN300-1456658-500mg |
2172175-76-5 | 500mg |
$1043.0 | 2023-09-29 | |||
Enamine | EN300-1456658-5000mg |
2172175-76-5 | 5000mg |
$3147.0 | 2023-09-29 | |||
Enamine | EN300-1456658-0.5g |
2172175-76-5 | 0.5g |
$1043.0 | 2023-06-06 | |||
Enamine | EN300-1456658-10000mg |
2172175-76-5 | 10000mg |
$4667.0 | 2023-09-29 | |||
Enamine | EN300-1456658-100mg |
2172175-76-5 | 100mg |
$956.0 | 2023-09-29 |
1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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7. Caper tea
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indoleに関する追加情報
Professional Introduction to Compound with CAS No. 2172175-76-5 and Product Name: 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole
The compound identified by the CAS number 2172175-76-5 and the product name 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a complex arrangement of functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure comprises a benzene ring substituted with a sulfonyl group, an iodine atom, and a nitro group, all attached to an indole core. Such structural features make it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of indole derivatives due to their diverse biological activities. The indole ring is a core structural motif found in numerous bioactive natural products and pharmaceuticals, including certain anticancer, antimicrobial, and anti-inflammatory agents. The presence of both electron-withdrawing (nitro) and electron-donating (sulfonyl) groups in 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole introduces unique electronic properties that can modulate its reactivity and binding interactions with biological targets. This balance of functional groups makes it an attractive candidate for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a building block for drug development. The iodine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in the synthesis of complex organic molecules. Additionally, the nitro group can be reduced to an amine, allowing for further derivatization into more diverse chemical entities. These synthetic possibilities make 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole a valuable intermediate in the construction of novel heterocycles with tailored pharmacological properties.
Recent studies have highlighted the importance of indole derivatives in addressing various therapeutic challenges. For instance, modifications of the indole scaffold have led to compounds with significant activity against resistant cancer cell lines. The combination of a sulfonyl group and an iodine atom in 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole may contribute to enhanced binding affinity or selectivity when interacting with biological targets such as kinases or transcription factors. Such interactions are critical for developing small-molecule inhibitors that can modulate disease-related pathways.
The nitro group in this compound also plays a crucial role in its reactivity and potential biological activity. Nitroaromatic compounds are well-documented for their pharmacological effects, ranging from antimicrobial to anticancer properties. The electron-withdrawing nature of the nitro group can influence the electronic distribution across the molecule, thereby affecting its binding mode to biological targets. This feature is particularly relevant in designing molecules that require precise spatial orientation within active sites.
From a synthetic chemistry perspective, 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole exemplifies an elegant example of how functional group interplay can enhance molecular complexity and utility. The presence of multiple reactive sites allows chemists to explore diverse synthetic strategies, enabling access to structurally diverse libraries of compounds for high-throughput screening. This approach is increasingly important in modern drug discovery pipelines, where libraries containing millions of molecules are screened for hits with desired biological activity.
The indole core itself is known for its broad spectrum of biological activities, including modulation of neurotransmitter receptors, inhibition of enzymes involved in inflammation, and interaction with DNA-binding proteins. By incorporating additional functional groups such as sulfonyl and nitro substituents, chemists can fine-tune these interactions to achieve specific therapeutic outcomes. For example, sulfonamides (derived from sulfonyl groups) are known for their antimicrobial and anti-inflammatory properties, while nitroaromatics have been explored for their potential in treating neurological disorders.
In conclusion, 1-(benzenesulfonyl)-3-iodo-4-nitro-1H-indole represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining a benzene sulfonyl group, an iodine atom, and a nitro group on an indole backbone—offer numerous possibilities for synthetic elaboration and biological evaluation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics targeting complex diseases.
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